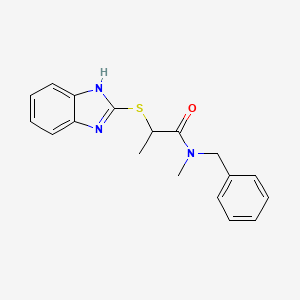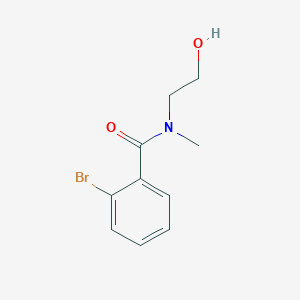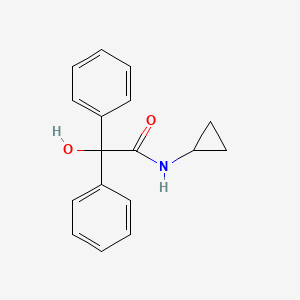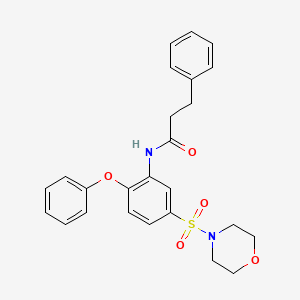
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide, also known as BISMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BISMP is a benzimidazole derivative that has been synthesized through a series of laboratory procedures. This compound has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are essential for the survival of microorganisms and cancer cells. 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to be particularly effective against drug-resistant strains of bacteria and cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide is its broad spectrum of activity against various microorganisms and cancer cells. This compound has also been found to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide is its limited solubility in water, which can make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for the investigation of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide. One potential direction is the development of new drugs based on this compound. 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been shown to exhibit activity against drug-resistant strains of bacteria and cancer cells, making it a promising candidate for the development of new antibiotics and anticancer drugs. Another potential direction is the investigation of the mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide. Further research is needed to fully understand how this compound works at the molecular level. Finally, there is a need for further investigation into the potential side effects of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide involves the reaction of 2-mercaptobenzimidazole with N-benzyl-N-methylpropanamide in the presence of a base catalyst. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then further reacted to yield the final product. The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been optimized to yield a high purity compound that can be used in various scientific applications.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to exhibit significant biological activity, making it a promising candidate for further investigation. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. In addition, 2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide has been found to exhibit activity against certain viruses, making it a potential candidate for the development of antiviral drugs.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13(17(22)21(2)12-14-8-4-3-5-9-14)23-18-19-15-10-6-7-11-16(15)20-18/h3-11,13H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSQOYNVOQPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzyl-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
